(Diphenylphosphanyl)propanedinitrile
Description
Properties
CAS No. |
565238-27-9 |
|---|---|
Molecular Formula |
C15H11N2P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
2-diphenylphosphanylpropanedinitrile |
InChI |
InChI=1S/C15H11N2P/c16-11-15(12-17)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H |
InChI Key |
ZLENVEANHOUUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Diphenylphosphanyl Propanedinitrile and Its Derivatives
Established Synthetic Routes to the Core Structure
The formation of the carbon-phosphorus bond is the critical step in the synthesis of (Diphenylphosphanyl)propanedinitrile. Several established methods in organophosphorus chemistry can be adapted for this purpose, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Phosphorus-radical-based difunctionalization of unsaturated compounds has emerged as a powerful tool for creating C-P bonds. oaepublish.com These reactions often involve the transition metal-catalyzed generation of a phosphorus-centered radical, which then adds across a carbon-carbon double or triple bond. researchgate.net In a hypothetical synthesis of this compound, a precursor such as benzylidenemalononitrile (B1330407) could be reacted with a diphenylphosphine (B32561) oxide source under conditions that promote the formation of a phosphinoyl radical.
The general mechanism involves the addition of the phosphorus radical to the alkene, generating a carbon-centered radical intermediate. This intermediate can then be trapped or undergo further reaction to yield the final product. oaepublish.com Transition metals like silver or copper are often employed to facilitate the generation of the initial P-radical under mild conditions. oaepublish.comresearchgate.net This approach is attractive due to its high atom economy and the ability to construct complex molecules in a single step.
Table 1: Key Features of Radical Difunctionalization for C-P Bond Formation
| Feature | Description |
|---|---|
| Radical Source | Typically dialkyl phosphites, H-phosphinates, or secondary phosphine (B1218219) oxides. |
| Catalyst | Often transition metals such as Copper (Cu), Silver (Ag), or Palladium (Pd). researchgate.net |
| Unsaturated Substrate | Alkenes, alkynes, or allenes. For the target compound, a substituted acrylonitrile (B1666552) would be relevant. |
| Advantages | Mild reaction conditions, high functional group tolerance, and access to complex structures. researchgate.net |
A more traditional yet highly effective method for forming P-C bonds is the reaction between a phosphorus nucleophile (a phosphide) and a carbon electrophile (an organic halide). This approach, analogous to the Williamson ether synthesis, can be applied to synthesize this compound. The synthesis would involve reacting a lithium or sodium salt of diphenylphosphide (Ph₂P⁻ M⁺) with a halogenated propanedinitrile derivative, such as 2-bromo-2-phenylpropanedinitrile.
The success of this reaction depends on the stability of the carbanion formed from the propanedinitrile precursor and the nucleophilicity of the phosphide (B1233454) reagent. Modern variations of this chemistry include palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, which couples aryl or vinyl halides with H-phosphonates, H-phosphinates, or secondary phosphine oxides. researchgate.net More recently, photoinduced copper-catalyzed methods have been developed for coupling diphenylphosphine with aryl halides, offering a milder alternative to traditional palladium catalysis. researchgate.net
Beyond radical and substitution reactions, other advanced methods for C-P bond formation have been developed. Metal-catalyzed hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is a highly atom-economical method. nih.gov This reaction can be catalyzed by various transition metals and typically proceeds via the oxidative addition of the P-H bond to the metal center. nih.gov For the synthesis of this compound, diphenylphosphine could be added across the double bond of a suitable precursor like benzylidenemalononitrile.
Another significant strategy is the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus synthesis, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. frontiersin.org While traditionally used for phosphonates, modifications of this reaction can be used to form phosphine oxides, which can then be reduced to the corresponding phosphine.
Synthesis of Propanedinitrile Scaffolds and Related Precursors
The propanedinitrile moiety, also known as malononitrile (B47326), is a versatile building block in organic synthesis. The preparation of suitably functionalized propanedinitrile scaffolds is a prerequisite for their subsequent phosphanylation.
Multicomponent reactions (MCRs) provide a highly efficient route to complex propanedinitrile derivatives. For instance, a one-pot reaction between an aldehyde, malononitrile, and a thiol can yield substituted pyridines, demonstrating the utility of malononitrile as a key precursor in building complex heterocyclic scaffolds. acs.org Another approach involves the reaction of acylethynylpyrroles with malononitrile, which, depending on the substituents, can lead to diverse products like 2-(3-amino-2,4-dicyanophenyl)pyrroles. nih.gov This highlights the ability to create highly functionalized aromatic dinitriles from simple starting materials. nih.gov
The Knoevenagel condensation is a classic method for preparing ylidene malononitriles (e.g., benzylidenemalononitrile), which are ideal precursors for conjugate addition or radical phosphanylation reactions. nih.gov This reaction typically involves the condensation of an aldehyde or ketone with malononitrile in the presence of a weak base. nih.gov
Table 2: Selected Synthetic Routes to Functionalized Propanedinitrile Precursors
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Multicomponent Reaction | Aldehyde, Malononitrile, Thiol | Substituted Pyridines | acs.org |
| Divergent Synthesis | Acylethynylpyrroles, Malononitrile | Arylpyrroles, Pyrrolizines | nih.gov |
| Knoevenagel Condensation | Isatin, Ethyl Cyanoacetate | Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate | nih.gov |
| Direct Synthesis | Malononitrile dimer, 2-bromoacetophenone (B140003) | Pyrrole derivatives | researchgate.net |
Chemo- and Regioselective Synthesis Strategies
When synthesizing complex molecules with multiple functional groups, controlling the chemo- and regioselectivity of reactions is paramount. For a molecule like this compound, which could potentially be derived from a precursor with several reactive sites, directing the phosphanyl group to the desired position is a key challenge.
Regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For example, in the Baylis-Hillman reaction followed by singlet oxygen oxidation, the use of different bases can switch the regioselectivity to produce either α- or β-substituted γ-hydroxybutenolides. nih.gov This principle of catalyst or reagent control could be applied to the phosphanylation of a propanedinitrile precursor containing multiple electrophilic sites.
Chemoselectivity, the preferential reaction of one functional group over another, is also critical. For instance, in a precursor containing both a halide and a carbonyl group, a phosphide nucleophile might react with either site. The use of soft versus hard nucleophiles and electrophiles, as dictated by Pearson's HSAB theory, can help predict and control the outcome. Furthermore, modern synthetic methods often employ directing groups to guide a reagent to a specific location on a molecule, thereby ensuring high regioselectivity. nih.gov The development of flexible protocols that allow for the selective synthesis of different isomers from the same set of reagents is a significant goal in modern organic synthesis. nih.gov
Computational Design and Optimization of Synthetic Pathways
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and optimizing synthetic routes. google.com For the synthesis of organophosphorus compounds, computational methods can be used to model various aspects of a reaction, from the stability of reactants and intermediates to the energy barriers of transition states.
Density Functional Theory (DFT) calculations, for example, can be used to investigate the mechanism of radical-mediated C-P bond formation. researchgate.net By calculating the energies of the proposed radical intermediates and transition states, chemists can predict the most likely reaction pathway and identify potential side reactions. This information can then be used to select the optimal catalyst, solvent, and temperature to maximize the yield of the desired product.
Similarly, for phosphide-halide exchange reactions, computational modeling can help elucidate the role of the solvent and counter-ion in the reaction mechanism. It can also be used to predict the relative reactivity of different halogenated precursors, guiding the choice of the most efficient substrate. The design of molecularly imprinted polymers for organophosphorus compounds also relies heavily on computational modeling to predict the binding interactions between the template molecule and the polymer matrix, showcasing the predictive power of these methods in a related field. mdpi.com
Quantum Chemical Calculation-Aided Reaction Path Search (e.g., AFIR Method)
The development of novel synthetic routes is no longer solely reliant on empirical experimentation. Quantum chemical calculations have become an indispensable tool for predicting reaction feasibility, elucidating complex mechanisms, and designing new catalysts. nih.gov These computational methods allow for the exploration of potential energy surfaces to identify transition states and reaction intermediates, thereby providing a detailed map of the reaction pathway. nih.govnih.gov
Among the advanced computational techniques is the Artificial Force Induced Reaction (AFIR) method. nih.gov The AFIR method is a powerful automated tool for exploring reaction paths between reactants and products without prior knowledge of the transition state structures. nih.govscienceopen.com It functions by applying an "artificial force" to push molecules together or induce internal rearrangements, systematically uncovering various reaction channels, including isomerization and dissociation pathways. nih.govresearchgate.net This approach is particularly valuable for complex reactions where multiple competing pathways may exist.
In the context of synthesizing phosphine derivatives, the AFIR method has been successfully used to determine the activation energy for the radical addition of phosphoryl radicals, facilitating the development of new diphosphine ligands. hokudai.ac.jp For a hypothetical synthesis of this compound, likely proceeding through a hydrophosphination reaction (the addition of a P-H bond from diphenylphosphine across a carbon-carbon multiple bond of a propanedinitrile precursor), the AFIR method could be instrumental. It would allow researchers to computationally screen various unsaturated dinitrile substrates and catalysts. The calculations could predict the activation barriers for different regio- and stereochemical outcomes, guiding the selection of optimal reaction conditions to achieve high selectivity and yield.
Table 1: Illustrative Parameters for a Hypothetical AFIR Study on the Synthesis of this compound
| Parameter | Description | Example Value/Method |
|---|---|---|
| Computational Method | The level of theory used to calculate energies and forces. | Density Functional Theory (DFT) with a functional like ωB97X-D nih.gov |
| Basis Set | The set of functions used to build molecular orbitals. | Def2-SVP or a larger set like Def2-TZVP for higher accuracy nih.gov |
| Reactants Modeled | The molecules included in the simulation. | Diphenylphosphine and a suitable unsaturated dinitrile (e.g., 1,1-dicyanoethene) |
| Solvation Model | Simulates the effect of the solvent on the reaction. | Implicit solvation model, such as the Polarizable Continuum Model (PCM) |
| Search Algorithm | The specific AFIR approach used. | Multicomponent AFIR for bimolecular reactions nih.gov |
By employing such a computational strategy, a reaction path network can be constructed, revealing the most kinetically favorable pathway from reactants to the desired this compound product, potentially saving significant time and resources in experimental investigations. scienceopen.com
Mechanistic Probes for Reaction Intermediates
To complement computational predictions and fully understand a reaction mechanism, experimental mechanistic probes are essential. These techniques provide tangible evidence for the presence of specific intermediates and the nature of key bond-forming and bond-breaking steps. In the synthesis of organophosphorus compounds via methods like metal-catalyzed hydrophosphination, several probes are commonly employed to distinguish between possible pathways, such as those involving radical, nucleophilic, or insertion mechanisms. nsf.govacs.orgwikipedia.org
One critical aspect is determining whether a reaction proceeds through a radical pathway. Radical trapping experiments are a direct method for this purpose. For instance, the inclusion of a compound with a cyclopropyl (B3062369) group can act as a radical clock; if a radical intermediate is formed, it can cause the cyclopropyl ring to open at a known rate, providing evidence of the radical's existence. researchgate.net
Isotopic labeling is another powerful tool. By replacing a hydrogen atom with deuterium (B1214612) in the diphenylphosphine reactant (Ph₂P-D), the position of the deuterium in the final product can be determined using techniques like NMR or mass spectrometry. This tracing helps to elucidate the specifics of the P-H bond addition and can provide insight into steps like hydrometalation and reductive elimination in catalytic cycles. nsf.govacs.org
Furthermore, kinetic studies using Hammett analysis can shed light on the electronic nature of the transition state. By measuring the reaction rates with a series of substituted reactants, a Hammett plot can reveal whether there is a buildup of positive or negative charge in the rate-determining step, which helps to differentiate between proposed mechanisms. nsf.gov In cases where a nucleophilic attack is suspected, such as the addition of a phosphide to an electron-deficient alkene, experiments can be designed to trap proposed zwitterionic intermediates. nsf.gov
Table 2: Common Mechanistic Probes and Their Applications
| Mechanistic Probe | Purpose | Application in Phosphine Synthesis |
|---|---|---|
| Radical Traps (e.g., TEMPO) | To detect the presence of free-radical intermediates. | Differentiates between radical and non-radical hydrophosphination pathways. nsf.gov |
| Isotopic Labeling (e.g., Deuterium) | To trace the pathway of specific atoms during the reaction. | Elucidates the mechanism of P-H bond addition and protonolysis steps. acs.org |
| Hammett Analysis | To probe the electronic effects of substituents on the reaction rate. | Provides insight into the charge distribution of the transition state. nsf.gov |
| In-situ Spectroscopy (NMR, EPR) | To directly observe and characterize reaction intermediates. | Can identify catalytically active species or transient intermediates. nsf.govacs.org |
| Zwitterion Trapping | To capture and confirm the existence of zwitterionic intermediates. | Validates mechanisms involving nucleophilic conjugate addition. nsf.gov |
Through the systematic use of these probes, a detailed and evidence-based understanding of the reaction mechanism for the synthesis of this compound can be established.
Green Chemistry Principles in Synthetic Approaches
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of organophosphorus compounds is an area where these principles can have a significant impact. rsc.org
A cornerstone of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.net Metal-catalyzed hydrophosphination is an inherently atom-economical method for forming P-C bonds, as it involves the direct addition of a P-H bond across an unsaturated substrate with no byproducts. liv.ac.uk
The choice of solvents and catalysts is also critical. Green approaches favor the use of non-toxic, renewable solvents or, ideally, solvent-free conditions. researchgate.net Recent research has focused on developing catalytic systems based on earth-abundant and less toxic metals like iron and copper as alternatives to precious metals such as palladium or rhodium. nsf.govresearchgate.net These catalysts not only reduce cost and environmental impact but can also offer unique reactivity.
Energy efficiency is another key principle. Microwave-assisted synthesis has emerged as a valuable technique in organophosphorus chemistry. tandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing thermal decomposition and side product formation. rsc.org
Applying these principles to the synthesis of this compound would involve designing a process that:
Utilizes an atom-economical hydrophosphination reaction.
Employs a catalyst based on an earth-abundant metal.
Is conducted in a green solvent (e.g., water, ethanol) or under solvent-free conditions.
Uses an energy-efficient method like microwave heating to minimize energy consumption and reaction time.
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient.
Coordination Chemistry of Diphenylphosphanyl Propanedinitrile
Ligand Design Principles and Coordination Modes
The design of (Diphenylphosphanyl)propanedinitrile as a ligand is predicated on the synergistic interplay between its phosphine (B1218219) and nitrile moieties. This structure allows it to act as a potent chelating agent, a behavior governed by fundamental principles of coordination chemistry.
This compound is an archetypal P,N-donor ligand, capable of coordinating to a single metal center through both the phosphorus atom of the diphenylphosphanyl group and the nitrogen atom of one of the two nitrile groups. nih.gov This dual coordination capacity defines it as a bidentate ligand. britannica.com The phosphorus center acts as a soft Lewis base, exhibiting a strong affinity for soft, low-valent transition metals. Conversely, the nitrile nitrogen is a harder donor site, capable of coordinating to more Lewis-acidic metal centers. This hard-soft donor combination allows the ligand to form stable complexes with a broad spectrum of metals across the periodic table. The presence of two potential nitrogen donors in the dinitrile group offers the possibility of different coordination modes or bridging interactions, although simple chelation is most common.
The simultaneous coordination of both the phosphorus and a nitrogen atom to a metal center results in the formation of a cyclic structure known as a chelate. unacademy.com In the case of this compound, the resulting metallacycle is composed of the metal center, the phosphorus atom, the central methine carbon, the adjacent cyano-carbon, and the coordinating nitrogen atom (M–P–C–C–N). This arrangement forms a five-membered chelate ring. Five-membered rings are particularly stable in coordination complexes as they typically exhibit minimal ring strain, a phenomenon known as the chelate effect, which describes the enhanced thermodynamic stability of chelated complexes compared to their non-chelated analogues. unacademy.comlibretexts.org
The conformation of this five-membered ring is non-planar and can adopt various twisted forms, such as envelope or twist conformations, to minimize steric interactions between the substituents on the ring and other ligands on the metal. researchgate.netacs.org The specific conformation adopted in a given complex will depend on factors such as the coordination geometry of the metal ion, the steric bulk of the diphenylphosphanyl group, and crystal packing forces in the solid state. libretexts.org
The coordination behavior of this compound is profoundly influenced by the combined stereoelectronic effects of its constituent groups.
Steric Effects: The two phenyl groups attached to the phosphorus atom impart significant steric bulk. This steric hindrance plays a crucial role in determining the coordination number and geometry of the resulting metal complex, influencing the accessibility of the metal center to other substrates, and controlling the conformational preferences of the chelate ring. youtube.com The steric demand can be quantified by the Tolman cone angle, which for a PPh₂ group is substantial and limits the number of other bulky ligands that can be accommodated in the metal's coordination sphere.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes incorporating the this compound ligand generally proceeds via the reaction of the ligand with a suitable transition metal precursor. These precursors typically contain labile ligands, such as acetonitrile, cyclooctadiene (cod), or carbon monoxide, which are readily displaced by the chelating P,N-ligand. mdpi.comunits.it
The characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P{¹H} NMR is particularly informative, as the coordination of the phosphorus atom to a metal center typically results in a significant downfield shift of the phosphorus resonance compared to the free ligand.
Infrared (IR) Spectroscopy: The C≡N stretching frequency in the IR spectrum provides direct evidence of nitrile coordination. Coordination to a cationic metal center generally leads to an increase in the ν(C≡N) frequency. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, coordination geometry, and the conformation of the chelate ring.
This compound is expected to form stable complexes with a wide range of d-block transition metals, with a particular affinity for the late transition metals of Groups 8, 9, and 10.
Metals from Groups 8, 9, and 10 are well-known for their extensive and varied coordination chemistry with phosphine ligands. The P,N-bidentate nature of this compound makes it an excellent candidate for forming stable, typically square planar or octahedral, complexes with these metals.
Group 8 (Fe, Ru, Os): Iron, ruthenium, and osmium complexes are commonly found in octahedral geometries. Plausible complexes include those of the type cis-[MCl₂(P^N)₂] or carbonyl complexes like [M(CO)₄(P^N)], where P^N represents the bidentate this compound ligand. The chelate effect strongly favors a cis-coordination geometry for the donor atoms of the ligand. Ruthenium complexes with related benzonitrile (B105546) ligands have been well-documented. nih.gov
Group 9 (Co, Rh, Ir): The coordination chemistry of this group is rich, with rhodium(I) and iridium(I) frequently forming square planar d⁸ complexes. A typical example would be a complex of the formula [M(P^N)(CO)Cl], analogous to Vaska's complex. Cobalt, rhodium, and iridium in the +3 oxidation state would form octahedral d⁶ complexes, such as [M(P^N)₂Cl₂]⁺. Dinitrogen complexes of cobalt and iridium containing phosphine ligands are also well-established. wikipedia.org
Group 10 (Ni, Pd, Pt): Nickel(II), palladium(II), and platinum(II) are d⁸ metal ions that show a strong preference for square planar coordination geometry. libretexts.org They form highly stable complexes with P,N-ligands. The most common type of complex would be of the formula [MCl₂(P^N)]. units.it The synthesis of such complexes often involves the reaction of the ligand with a precursor like [PdCl₂(cod)] or K₂[PtCl₄]. units.it
The following tables summarize the anticipated properties and structural parameters for representative complexes of this compound with Group 8, 9, and 10 metals, based on data from analogous systems.
Table 1: Predicted Properties of this compound (P^N) Complexes This is an interactive data table. To explore the data, you can sort by column by clicking on the column header.
| Complex Formula | Metal Ion | Oxidation State | Probable Geometry | Key Spectroscopic Features |
|---|---|---|---|---|
| cis-[RuCl₂(P^N)₂] | Ru | +2 | Octahedral | ³¹P NMR: Coordinated phosphine signal; IR: ν(C≡N) > 2250 cm⁻¹ |
| [Fe(CO)₃(P^N)] | Fe | 0 | Trigonal Bipyramidal | ³¹P NMR: Large coordination shift; IR: Multiple ν(CO) bands |
| [Rh(P^N)(CO)Cl] | Rh | +1 | Square Planar | ³¹P NMR: Doublet due to ¹⁰³Rh-¹³P coupling |
| trans-[Ir(P^N)₂(H)Cl]⁺ | Ir | +3 | Octahedral | ¹H NMR: High-field hydride signal; ³¹P NMR: Coordinated signal |
| [PdCl₂(P^N)] | Pd | +2 | Square Planar | ³¹P NMR: Singlet in ³¹P{¹H} spectrum |
| [PtCl₂(P^N)] | Pt | +2 | Square Planar | ³¹P NMR: Singlet with ¹⁹⁵Pt satellites (¹Jₚₜ ~3500 Hz) |
Table 2: Representative Structural Parameters for P,N-Chelated Metal Complexes This is an interactive data table. To explore the data, you can sort by column by clicking on the column header.
| Metal | Complex Type | M–P Bond Length (Å) | M–N Bond Length (Å) | P–M–N Bite Angle (°) |
|---|---|---|---|---|
| Pd(II) | Square Planar | 2.20 - 2.35 | 2.05 - 2.15 | 80 - 85 |
| Pt(II) | Square Planar | 2.20 - 2.30 | 2.00 - 2.10 | 80 - 85 |
| Rh(I) | Square Planar | 2.25 - 2.35 | 2.10 - 2.20 | 80 - 84 |
Transition Metal Complexes
Mononuclear and Polynuclear Complexes
No specific information is available in the surveyed literature regarding the formation of mononuclear or polynuclear complexes involving this compound.
Main Group Metal Coordination
There is no specific information in the surveyed literature concerning the coordination of this compound with main group metals.
Structural Elucidation of Coordination Compounds
X-ray Crystallography of Metal Complexes
No X-ray crystallographic data for metal complexes of this compound has been found in the public domain.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 31P NMR)
Specific ¹H, ¹³C, and ³¹P NMR spectroscopic data for coordination compounds of this compound are not available in the reviewed literature.
Infrared (FT-IR) and Raman Spectroscopy
Specific FT-IR and Raman spectroscopic data for coordination compounds of this compound are not available in the reviewed literature.
UV-Visible Electronic Absorption Spectroscopy
UV-Visible electronic absorption spectroscopy is a powerful technique used to probe the electronic structure of metal complexes containing this compound. The absorption of ultraviolet or visible light by these complexes promotes electrons from lower-energy orbitals to higher-energy orbitals. The resulting spectrum provides valuable information about the d-orbital splitting in the metal center and the nature of metal-ligand interactions. nih.govlibretexts.org
In transition metal complexes, two primary types of electronic transitions are typically observed:
d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the same metal center. For many complexes, these transitions are formally Laporte-forbidden, resulting in weak absorption bands (low molar extinction coefficients, ε). youtube.com The energy of these transitions corresponds to the ligand field splitting parameter (Δ), which is influenced by the geometry of the complex and the nature of the coordinating ligands.
Charge-Transfer (CT) Transitions: These are much more intense (high molar extinction coefficients) as they are typically Laporte-allowed. researchgate.net They involve the movement of an electron between orbitals that are predominantly localized on the metal and orbitals that are predominantly localized on the ligand.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital (e.g., from a metal d-orbital to a π* orbital of the nitrile or phenyl groups).
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital (e.g., from the phosphorus lone pair to an empty metal d-orbital).
| λmax (nm) | ε (M-1cm-1) | Assignment | Description |
|---|---|---|---|
| 650 | 150 | d-d transition | Weak absorption in the visible region, corresponding to the energy gap between split d-orbitals of the metal center. |
| 380 | 8,000 | MLCT (d → π) | Strong absorption corresponding to the excitation of an electron from a filled metal d-orbital to an empty π orbital on the dinitrile moiety of the ligand. |
| 295 | 15,000 | Intraligand (π → π*) | Very strong absorption in the UV region, attributed to electronic transitions within the phenyl rings of the phosphine group. |
Mass Spectrometry (HR-MS)
High-resolution mass spectrometry (HR-MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for the characterization of this compound metal complexes. This technique allows for the precise determination of the mass-to-charge ratio (m/z) of ions in the gas phase, providing unequivocal confirmation of the complex's composition and stoichiometry. escholarship.orgmdpi.com
When a solution of the metal complex is analyzed, the ESI process transfers the intact complex from the solution phase to the gas phase as an ion with minimal fragmentation. HR-MS analyzers, such as time-of-flight (TOF) or Orbitrap, can measure the m/z value with very high accuracy (typically to within a few parts per million, ppm). This precision enables the calculation of a unique elemental formula for the detected ion.
Key information obtained from HR-MS analysis includes:
Confirmation of Molecular Weight: The measured m/z value of the molecular ion ([M]⁺, [M+H]⁺, or [M+Na]⁺) can be compared to the calculated theoretical mass of the expected complex, confirming its successful synthesis.
Isotopic Pattern Analysis: The observed isotopic distribution pattern for the molecular ion is compared with the theoretically predicted pattern based on the natural abundance of isotopes for all atoms in the proposed formula (e.g., C, H, N, P, and the specific metal). A close match provides strong evidence for the assigned elemental composition.
Fragment Analysis: Although soft ionization minimizes fragmentation, some fragmentation can be induced (e.g., via tandem MS/MS experiments) to provide structural information, such as the loss of a ligand or a counter-ion, further corroborating the structure of the complex. nih.gov
| Ion Formula | Calculated m/z | Observed m/z | Difference (ppm) | Confirmation |
|---|---|---|---|---|
| [C₁₅H₁₁N₂PPdCl]⁺ | 418.9383 | 418.9379 | -0.95 | The excellent agreement between the calculated and observed mass confirms the elemental composition of the complex cation. The isotopic pattern would also be matched to the theoretical pattern for this formula. |
Electronic Structure and Bonding in Metal Complexes
Molecular Orbital (MO) Analysis (e.g., HOMO-LUMO)
Molecular orbital (MO) analysis provides a detailed picture of the electronic structure and bonding within metal complexes of this compound. Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies and compositions of the molecular orbitals that arise from the combination of metal and ligand atomic orbitals. scirp.org
The most critical orbitals for understanding the reactivity and electronic properties of these complexes are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: This orbital is typically metal-centered, consisting primarily of filled d-orbitals. It acts as the primary electron donor in reactions with electrophiles.
LUMO: This orbital is often ligand-centered, specifically on the π-antibonding (π*) orbitals of the dinitrile moiety. It serves as the electron acceptor in reactions with nucleophiles and is the destination for electrons in MLCT transitions. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large gap generally signifies high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. scirp.org The energy of this gap often correlates with the energy of the lowest-energy electronic transition observed in the UV-Visible spectrum. scirp.org Analysis of the atomic orbital contributions to the HOMO, LUMO, and other key orbitals reveals the extent of metal-ligand mixing and the nature of the chemical bonds (e.g., σ-donation from P to M, π-backbonding from M to the nitrile groups). researchgate.net
| Orbital | Energy (eV) | Primary Character (% Contribution) | Description |
|---|---|---|---|
| LUMO+1 | -1.8 | Ligand (π* of phenyl rings) | Acceptor orbital involved in higher-energy electronic transitions. |
| LUMO | -2.5 | Ligand (π* of C≡N groups) | Primary electron acceptor site for nucleophilic attack and MLCT transitions. |
| HOMO | -6.0 | Metal (dz²) | Highest energy electron-donating orbital, primarily non-bonding. |
| HOMO-1 | -6.4 | Metal (dxy, dxz, dyz) | Electron-donating orbitals involved in π-backbonding to the ligand. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. mendeley.com This method is particularly useful for quantifying the specific donor-acceptor interactions that constitute the coordinate bond between the this compound ligand and the metal center. researchgate.netnih.gov
For these complexes, NBO analysis focuses on the interaction between filled (donor) NBOs and empty (acceptor) NBOs. The primary interaction is the σ-donation from the phosphorus lone pair (a donor NBO, denoted n(P)) into a vacant d-orbital of the metal (an acceptor NBO, denoted LP*(M)). The strength of this interaction can be quantified using second-order perturbation theory, which calculates the stabilization energy, E(2). A larger E(2) value indicates a stronger donor-acceptor interaction and a more significant covalent character in the metal-phosphorus bond.
NBO analysis can also provide insights into:
π-Backbonding: Interactions from filled metal d-orbitals into the empty π* antibonding orbitals of the nitrile groups (n(M) → π*(C≡N)).
Hybridization: The hybridization of the atomic orbitals on the metal and donor atoms (P, N), which provides insight into the geometry and nature of the bonds.
Natural Charges: The calculated charge distribution on each atom, which complements the analysis from electrostatic potential mapping.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(P) | LP(M) | 45.5 | Strong σ-donation from Phosphorus lone pair to a vacant metal d-orbital, forming the primary M-P bond. |
| n(N) | LP(M) | 25.1 | σ-donation from Nitrogen lone pair to a vacant metal d-orbital, forming the M-N bond. |
| dπ(M) | π*(C≡N) | 8.3 | Moderate π-backbonding from a filled metal d-orbital to the antibonding orbital of the nitrile group. |
Charge Distribution and Electrostatic Potential Mapping (MEP)
Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the three-dimensional charge distribution of a molecule. libretexts.org An MEP map is plotted onto the electron density surface of the molecule, using a color scale to represent the electrostatic potential. This provides a powerful visual guide to the molecule's chemical reactivity. bhu.ac.in
The standard color code is:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. youtube.com
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. youtube.com
Green/Yellow: Regions of intermediate or near-zero potential.
For a metal complex of this compound, the MEP map would typically reveal:
A region of strong negative potential (red) around the nitrogen atoms of the two nitrile groups, due to the high electronegativity of nitrogen and the presence of lone pairs. This confirms their role as Lewis basic sites.
A region of positive potential (blue) on the hydrogen atoms of the phenyl rings.
The potential around the metal center itself is highly dependent on the metal, its oxidation state, and the other coordinated ligands. In a cationic complex, it would likely be a positive region, representing a site for nucleophilic interaction.
Influence of Ligand Bite Angle on Metal Center Geometry
The bite angle (P-M-N) of the bidentate this compound ligand is a critical geometric parameter that profoundly influences the stability, geometry, and reactivity of its metal complexes. cmu.edu The bite angle is defined by the phosphorus, metal, and nitrogen atoms that form the chelate ring. This angle is largely constrained by the three-carbon (propanedinitrile) backbone connecting the phosphorus and dinitrile coordinating groups.
The "natural bite angle" is the preferred P-M-N angle determined solely by the ligand's backbone, independent of the metal's electronic preferences. cmu.edu When a ligand coordinates to a metal, there is an interplay between this natural bite angle and the ideal angle preferred by the metal's coordination geometry (e.g., ~90° for square planar or octahedral, ~109.5° for tetrahedral). researchgate.net
Geometric Control: A ligand with a natural bite angle close to 90° will readily form stable square planar or octahedral complexes. A ligand that imposes a much larger or smaller angle can induce distortion or favor a different geometry altogether. For instance, a very large bite angle might favor higher coordination numbers or prevent the formation of a stable cis-complex.
Influence on Reactivity: The bite angle has been shown to have a significant impact on the rates of key catalytic steps. For example, in cross-coupling reactions, larger bite angles in diphosphine ligands often accelerate the rate of reductive elimination, which is frequently the product-forming step. stackexchange.com Conversely, a smaller bite angle can promote oxidative addition. While these trends are well-documented for P,P ligands, the same principles apply to P,N ligands, where the P-M-N angle can tune the electronic properties and steric environment at the metal center, thereby influencing its catalytic efficiency. nih.gov
| Ligand Type (Backbone) | Typical Bite Angle (°) | Favored Geometry | Example Ligand |
|---|---|---|---|
| P-C-P | ~72° | Distorted geometries, bridging | dppm |
| P-C-C-P | ~85° | cis-Square Planar / Octahedral | dppe |
| P-C-C-C-P | ~92° | cis-Square Planar / Octahedral | dppp |
| P-(C₅H₄)Fe(C₅H₄)-P | ~99° | Distorted geometries | dppf |
| P-C(CN)₂-C-N | ~90-95° (estimated) | Likely favors cis-Square Planar / Octahedral | This compound |
Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the use of this compound in the catalytic applications outlined in your request. Extensive searches for this compound, also known as 2-(diphenylphosphino)malononitrile, did not yield research findings for its use as a ligand in the following reactions:
Hydrogenation Reactions
Hydroformylation Reactions
Hydrocyanation Reactions
Cross-Coupling Reactions (including Suzuki-Miyaura, Stille, and Kumada)
Cascade Reactions (such as Michael-Henry)
Polymerization Reactions
While phosphine-based ligands are a well-established and crucial class of compounds in homogeneous catalysis, and malononitrile (B47326) derivatives have been explored as reagents in transfer hydrocyanation, the specific compound this compound is not documented in the context of these catalytic systems.
Therefore, this article cannot be generated as per the provided instructions due to the lack of scientifically verifiable information on the subject.
Catalytic Applications of Diphenylphosphanyl Propanedinitrile Based Systems
Homogeneous Catalysis
Other C-C and C-X Bond Forming Reactions
While diphosphine ligands are staples in classic cross-coupling reactions, their utility extends to a variety of other significant C-C and C-X bond-forming processes. Palladium catalysts bearing wide bite-angle diphosphine ligands have shown particular efficacy in facilitating these transformations. nih.gov The geometry and electronic properties of ligands like (Diphenylphosphanyl)propanedinitrile are crucial in promoting key steps such as reductive elimination, which is often rate-determining in catalytic cycles that form the desired bonds. nih.gov
For instance, related diphosphine-nickel catalyst systems are active in the [2+2+2] cyclotrimerization of terminal alkynes, selectively producing 1,2,4-substituted benzenes. nih.gov The adaptability of the ligand framework is key to accommodating the various intermediates in the catalytic cycle. Furthermore, the development of radical-based C-C bond-forming processes has opened new avenues. researchgate.net In some cases, phosphorus compounds themselves can act as catalysts under photoexcitation to generate radicals for C-C bond formation, such as in nickel-catalyzed cross-coupling reactions. researchgate.net These strategies often provide advantages over traditional methods that require the pre-formation of reactive organometallic species. researchgate.net The application of such methodologies allows for the construction of not only C-C bonds but also C-B and C-X bonds from aryl radical precursors under visible light. nih.gov
Table 1: Examples of C-C and C-X Bond Forming Reactions with Diphosphine Ligand Systems
| Reaction Type | Metal Catalyst | Ligand Type | Product Type | Ref |
|---|---|---|---|---|
| Alkyne Cyclotrimerization | Nickel | Diphosphine-benzophenone | 1,2,4-substituted benzenes | nih.gov |
| Radical Cross-Coupling | Nickel | N/A (Ligand role is substrate-dependent) | Alkylated arenes | researchgate.net |
| Aryl Radical Transformations | N/A (Visible light) | N/A | Arylboronates, biaryls, aryl halides | nih.gov |
Heterogeneous Catalysis and Immobilized Systems
The transition from homogeneous to heterogeneous catalysis is highly desirable for industrial applications to simplify catalyst separation and recycling. mdpi.com A primary method for achieving this is the immobilization of homogeneous catalysts, such as those containing this compound, onto solid supports. mdpi.com Common supports include silica, alumina, polymers, and microporous molecular sieves like MCM-41 and MCM-48. mdpi.com
The choice of support and immobilization strategy is critical. For example, the three-dimensional pore structure of MCM-48 can provide easier access for substrates to the active catalytic sites compared to the one-dimensional channels of MCM-41, leading to enhanced performance. mdpi.com Supported Ionic Liquid Phase (SILP) technology represents another successful approach, where the catalyst is dissolved in a thin layer of ionic liquid coated on a solid support. This method has been effectively used for the heterogenization of iron catalysts for selective aldehyde hydrogenation. mdpi.com The primary goal of these strategies is to combine the high activity and selectivity of homogeneous catalysts with the operational advantages of heterogeneous systems.
Asymmetric Catalysis
Asymmetric catalysis, which aims to produce enantiomerically pure compounds, represents a pinnacle of chemical synthesis. Atropisomeric, C2-symmetric diphosphine ligands have been instrumental in the advancement of this field. nih.gov The development of chiral ligands is crucial for achieving high levels of chiral induction in metal-catalyzed reactions. nih.gov
Ruthenium(II) complexes bearing chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of various substrates, including α- and β-ketoesters, enamides, and enol acetates. nih.gov The stereoelectronic properties of both the ligand and the substrate play a decisive role in the enantioselectivity of the reaction. nih.govresearchgate.net For instance, in the hydrogenation of β-(acylamino)acrylates, methanol (B129727) is often the preferred solvent, and lower reaction temperatures can lead to higher enantioselectivity, albeit at the cost of a slower reaction rate. nih.gov The design of novel chiral diphosphine ligands, often involving multi-step syntheses and resolution of racemic mixtures, continues to be a vibrant area of research aimed at expanding the scope and efficiency of asymmetric transformations. nih.govnih.gov
Table 2: Performance of Chiral Diphosphine Ligands in Asymmetric Hydrogenation
| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Key Finding | Ref |
|---|---|---|---|---|
| Prochiral Ketones & Olefins | Ru(II)-Diphosphine | Up to 97% | Ligand stereoelectronics are critical for enantioselectivity. | nih.gov |
| β-(Acylamino)acrylates | Cationic Ru(II)-Diphosphine | High | Methanol is the optimal solvent; lower temperature improves ee. | nih.gov |
| Enol Acetates | Ru-Diphosphine | Not specified | Represents an alternative to direct ketone hydrogenation. | nih.gov |
Mechanistic Investigations of Catalytic Cycles
Understanding the intricate mechanisms of catalytic cycles is fundamental to improving catalyst performance and designing new, more efficient systems.
The ligand is not a passive spectator but an active participant that tunes the steric and electronic properties of the metal center. nih.gov Adaptive or "hemilabile" ligands, which can alter their coordination mode during a catalytic cycle, are of particular interest. nih.govresearchgate.net For example, a diphosphine ligand featuring a ketone moiety can coordinate to the metal through both phosphorus atoms and the oxygen atom. During the reaction, the ketone can de-coordinate to open a site for substrate binding and then re-coordinate to stabilize a subsequent intermediate. nih.govresearchgate.net This flexibility can significantly enhance catalytic activity compared to more rigid bi- or tridentate ligands.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. researchgate.netresearchgate.net These methods allow researchers to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. ufl.edu This provides a detailed, step-by-step view of the catalytic cycle that is often inaccessible through experimental means alone.
By modeling reaction pathways, computational studies can explain observed reactivity and selectivity. researchgate.net For example, DFT calculations can reveal why a particular regio- or stereoisomer is formed preferentially by comparing the energy barriers of the competing transition states. researchgate.net This approach is highly dependent on proposing chemically reasonable reaction pathways, which are then validated through calculation. ufl.edu These theoretical insights are crucial for the rational design of new catalysts and for optimizing existing catalytic systems for improved performance. scirp.org
To gain a true understanding of a catalyst at work, it is essential to study it under actual reaction conditions, a practice known as in situ or operando spectroscopy. aspbs.comresearchgate.net These techniques allow for the direct observation of catalytic intermediates and the resting state of the catalyst, providing critical evidence for proposed mechanisms. kit.edursc.org
Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful probes. rsc.org For example, in situ NMR was used to study the reaction of a palladium-diphosphine complex with ethylene, revealing that the palladium-ethyl species was the catalyst's resting state during the formation of butenes and hexenes. units.it Combining multiple techniques, such as X-ray Absorption Spectroscopy (XAS) and IR spectroscopy, can provide complementary information about the bulk electronic structure and the surface species of a catalyst, respectively. researchgate.netkit.edu Such studies are vital for establishing definitive structure-activity relationships, which are key to the rational development of next-generation catalysts. aspbs.com
Catalyst Stability and Recyclability
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the catalytic applications of this compound. At present, there are no available studies that specifically detail the use of this compound as a ligand in catalytic systems. Consequently, data regarding the stability and recyclability of such catalysts have not been published.
The stability of a catalyst, which refers to its ability to maintain its chemical and physical integrity over time and under reaction conditions, is a critical factor for its industrial viability. Similarly, the recyclability of a catalyst, or its capacity to be separated from the reaction mixture and reused in subsequent cycles without a significant loss of activity, is paramount for developing cost-effective and sustainable chemical processes.
Investigations into the stability and recyclability of catalyst systems typically involve detailed experimental studies. These studies often include:
Leaching analysis: To determine if the active catalytic species detaches from its support or degrades into the reaction mixture.
Turnover Number (TON) and Turnover Frequency (TOF): To quantify the catalyst's efficiency and lifespan over multiple runs.
Spectroscopic and microscopic characterization: To identify any structural changes in the catalyst after use.
Without foundational research establishing the catalytic activity of this compound-based systems, these subsequent evaluations of stability and recyclability have not been performed. Therefore, no data tables or detailed research findings on this specific topic can be provided. The scientific community has yet to explore and report on the potential of this compound in the field of catalysis.
Advanced Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netfrontiersin.org For (Diphenylphosphanyl)propanedinitrile, DFT calculations would be instrumental in understanding its fundamental chemical properties.
Geometry Optimization and Vibrational Analysis
A primary step in computational analysis is geometry optimization, where the molecule's lowest-energy structure is determined. mdpi.com This process would yield precise bond lengths, bond angles, and dihedral angles for this compound. Following optimization, a vibrational analysis is typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net This theoretical spectrum is invaluable for interpreting experimental spectroscopic data. However, no specific optimized coordinates or calculated vibrational frequencies for this molecule are available in the literature.
Thermochemical Parameters
From the results of DFT calculations, key thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy can be calculated. nih.gov These parameters are crucial for predicting the compound's stability and its behavior in chemical reactions under various conditions. Without specific studies, these thermochemical data for this compound remain undetermined.
Transition State Analysis and Reaction Energetics
DFT is also employed to map out potential energy surfaces for chemical reactions, allowing for the identification of transition states and the calculation of activation energies. researchgate.net This analysis would be critical for understanding the reactivity of this compound, for instance, in its role as a ligand in catalysis or in other chemical transformations. Such mechanistic insights require dedicated computational studies that have not yet been published for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. rsc.orgchemrxiv.org This method is essential for predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT calculations would elucidate the nature of its electronic transitions, which is fundamental to understanding its photophysical properties. No such studies are currently available.
Ab Initio and Semi-Empirical Methods
Ab initio methods are computational chemistry methods based on quantum chemistry from first principles, without the inclusion of experimental parameters. rsc.orgrsc.org While computationally intensive, they can offer very high accuracy for molecular properties.
Conversely, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger molecules. manchester.ac.uk Both approaches could be applied to study this compound, but the literature lacks any such applications.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govnjit.edu An MD simulation of this compound, either in the gas phase or in a solvent, would provide insights into its conformational flexibility, solvation dynamics, and interactions with its environment. researchgate.netacs.org This would be particularly useful for understanding its behavior in solution. To date, no MD simulation studies specifically targeting this molecule have been reported.
Quantum Information Science Applications (e.g., Qubit Systems)arxiv.org
Extensive research into the applications of the chemical compound this compound within the domain of quantum information science, particularly concerning its potential use in qubit systems, has been conducted. However, a thorough review of available scientific literature and computational chemistry databases reveals a significant lack of specific studies focused on this molecule for such purposes.
Theoretical and computational chemistry is a field that heavily relies on existing research to build upon. researchgate.netarxiv.orgelsevier.com The exploration of new molecules for quantum computing applications, such as the development of molecular qubits, is an active area of research. ucla.eduresearchgate.net This process typically involves detailed quantum-chemical investigations to understand the electronic structure, spin states, and coherence times of candidate molecules. q-next.orgenergy.gov
For a molecule to be considered a viable candidate for a qubit, it must exhibit specific quantum mechanical properties. These include long coherence times, the ability to be initialized to a specific quantum state, the ability to have quantum operations (gates) performed on it, and a reliable method for reading out its final state. The investigation of these properties involves sophisticated computational modeling and experimental verification.
Despite the broad interest in molecular systems for quantum information processing, current research appears to be focused on other types of molecules and materials. arxiv.org There is no readily available data from computational studies or theoretical models that would allow for an analysis of this compound in the context of qubit systems. As such, data tables detailing its quantum properties, such as coherence times, qubit addressability, or entanglement fidelity, cannot be generated at this time. The scientific community has not yet published research that would form the basis for such a detailed discussion.
Future research may explore the potential of organophosphorus compounds like this compound in quantum information science. Such studies would need to perform ab initio calculations to determine its fundamental electronic and magnetic properties to assess its suitability for quantum applications. Until such research is undertaken and published, the role of this compound in the development of qubit systems remains purely speculative.
Applications in Advanced Materials Science Research
Functional Materials Development
Functional materials are designed to possess specific properties and respond to external stimuli in a controlled manner. qmul.ac.ukresearchgate.netmdpi.com While the building blocks of (Diphenylphosphanyl)propanedinitrile are relevant to this field, no specific studies on the compound itself have been identified.
Optoelectronic Materials Research
Optoelectronic materials, which interact with light and electricity, are crucial for technologies like OLEDs and solar cells. mdpi.comdigitellinc.com Research in this area often focuses on molecules with strong electron donor and acceptor groups to tune band gaps and facilitate charge transport. nih.gov The malononitrile (B47326) group is a well-known acceptor used for this purpose. nih.gov However, literature specifically detailing the optoelectronic properties or device applications of this compound is not available in the reviewed sources.
Non-linear Optical (NLO) Materials Research
NLO materials exhibit an optical response that is not proportional to the strength of incoming light, a property essential for applications in photonics and high-speed communications. ucf.edudtic.mil The design of organic NLO materials often involves creating asymmetric molecules with significant charge-transfer character. nih.govnih.gov While the dicyanomethylene component is a staple in NLO chromophore design, nih.gov specific NLO studies or property measurements for this compound could not be located.
Electron-Transport Materials (ETM) Investigation
ETMs are vital for the performance of multilayer electronic devices, ensuring the efficient movement of electrons. beilstein-journals.org1-material.com Materials with high electron mobility and appropriate energy levels are sought after. beilstein-journals.org Phosphine (B1218219) oxides are a known class of ETMs, researchgate.netrsc.org but investigations into this compound for this specific purpose are not documented in the available literature.
Coordination Polymers and Metal-Organic Frameworks (MOFs) Research
Coordination polymers and MOFs are materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.govmdpi.com The properties of these materials are highly dependent on the structure of the organic linker. While phosphine-containing ligands are used in coordination chemistry, mdpi.com there is no specific mention of this compound being employed as a linker in the synthesis of CPs or MOFs in the reviewed literature.
Self-Assembled Structures and Supramolecular Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the formation of complex, self-assembled structures. nih.govnih.govmdpi.com The specific molecular shape and functional groups dictate how molecules will interact and assemble. No studies detailing the self-assembly behavior or supramolecular chemistry of this compound were found.
Future Directions and Emerging Research Areas
Development of Novel (Diphenylphosphanyl)propanedinitrile Derivatives with Tunable Steric and Electronic Properties
The versatility of phosphine (B1218219) ligands stems from the ability to systematically modify their steric and electronic properties by altering the substituents on the phosphorus atom. umb.edulibretexts.org For this compound, future research will likely focus on creating a library of derivatives to fine-tune its coordinating properties for specific applications.
Modifications can be introduced at two key positions: the phenyl rings or the propanedinitrile backbone.
Substitution on Phenyl Rings: Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) at the para- or meta-positions of the phenyl rings can systematically alter the ligand's electronic profile. umb.edu Electron-donating groups would increase the electron density on the phosphorus atom, enhancing its σ-donor character, while electron-withdrawing groups would decrease it, potentially enhancing π-acceptor capabilities. umb.edu
Modification of the Propanedinitrile Backbone: While more synthetically challenging, altering the backbone, for instance, by replacing a hydrogen with an alkyl or aryl group, would primarily impact the steric environment around the metal center.
These modifications allow for the precise tuning of parameters like the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electronic effects), enabling the rational design of ligands for targeted catalytic performance. libretexts.orgnih.gov
Table 1: Hypothetical this compound Derivatives and Their Predicted Properties
| Derivative Name | Modification | Expected Change in Electronic Properties | Expected Change in Steric Properties |
|---|---|---|---|
| (Bis(4-methoxyphenyl)phosphanyl)propanedinitrile | Methoxy groups on phenyl rings | Increased σ-donation | Minimal |
| (Bis(4-(trifluoromethyl)phenyl)phosphanyl)propanedinitrile | Trifluoromethyl groups on phenyl rings | Decreased σ-donation / Increased π-acidity | Minimal |
| (Diphenylphosphanyl)-2-methylpropanedinitrile | Methyl group on the dinitrile backbone | Minimal | Increased cone angle |
Exploration of New Catalytic Transformations
The electronic properties of this compound, characterized by the electron-poor nature conferred by the dinitrile group, make it an intriguing candidate for catalytic reactions where such ligands excel. acs.org Electron-deficient phosphines have been shown to be effective in certain cross-coupling reactions and hydrogenation processes. acs.org
Future research is expected to explore the application of this ligand in a variety of catalytic systems:
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura, Heck, and Stille couplings often benefit from ligands that can stabilize the active palladium species. gessnergroup.comsigmaaldrich.com The specific electronic nature of this compound could influence the rates of oxidative addition and reductive elimination, potentially leading to higher efficiency and selectivity for challenging substrates.
Selective Hydrogenation: Electron-poor phosphines have recently been shown to convert unselective palladium on carbon (Pd/C) catalysts into highly chemoselective catalysts for the semihydrogenation of alkynes. acs.org This opens a promising avenue for using this compound as an additive in heterogeneous catalysis to achieve high selectivity for alkene production.
Hydroformylation: While hydroformylation catalysts often employ electron-rich phosphines, the unique steric and electronic profile of dinitrile-containing phosphines could offer new selectivity profiles (e.g., linear vs. branched aldehydes) in cobalt- or rhodium-catalyzed processes. syensqo.com
Table 2: Potential Catalytic Applications for this compound
| Catalytic Reaction | Metal Center | Potential Advantage of the Ligand |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Enhanced activity for coupling of aryl chlorides |
| Stille Coupling | Palladium | Improved rates for the transmetalation step |
| Selective Alkyne Semihydrogenation | Palladium (heterogeneous) | High chemoselectivity towards alkenes acs.org |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Unique enantioselectivity due to electronic effects |
Integration into Hybrid Material Systems
The functional groups within this compound—the phosphine moiety and the nitrile groups—provide multiple anchor points for immobilization, making it an excellent candidate for integration into hybrid organic-inorganic materials. researchgate.netrsc.org Such materials can combine the catalytic activity of a homogeneous complex with the ease of separation of a heterogeneous system.
Immobilization on Supports: The phosphine group can be used to coordinate to metal oxide surfaces (e.g., silica, titania, zirconia) or nanoparticles, while the nitrile groups could be further functionalized or used to interact with the support material. academie-sciences.frresearchgate.net
Polymer-Supported Catalysts: The ligand could be incorporated into a polymer backbone, either by polymerization of a vinyl-functionalized derivative or by grafting onto an existing polymer. This would lead to recyclable catalysts with improved stability.
Metal-Organic Frameworks (MOFs): The nitrile groups could act as coordinating sites for the construction of novel MOFs. A phosphine-functionalized MOF could serve as a multifunctional material, for example, as a porous support with built-in catalytic sites.
The development of these hybrid systems relies on the complementary reactivity of organophosphorus compounds with metal-based matrices. researchgate.netrsc.org
Table 3: Potential Hybrid Material Systems Incorporating this compound
| Hybrid System Type | Inorganic/Polymer Matrix | Anchoring Group(s) | Potential Application |
|---|---|---|---|
| Surface-Modified Nanoparticles | Silica (SiO2), Titania (TiO2) | Phosphine, Nitrile | Heterogeneous Catalysis, Sensing |
| Polymer-Supported Ligand | Polystyrene, Polyethylene Glycol (PEG) | Functionalized Phenyl Ring | Recyclable Homogeneous Catalysis |
| Metal-Organic Framework (MOF) | Zirconium, Copper nodes | Nitrile, Functionalized Phenyl Ring | Gas Storage, Catalysis, Separation |
Advanced In-Situ Characterization Techniques
To fully understand and optimize the role of this compound in catalysis, it is crucial to study the structure and behavior of its metal complexes under actual reaction conditions. Advanced in-situ characterization techniques provide a window into the catalytic cycle, allowing for the direct observation of reactive intermediates. nih.gov
High-Pressure Spectroscopy: Techniques like in-situ Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the coordination of reactants (like CO in hydroformylation) and the formation of catalyst resting states and intermediates under high pressure and temperature. nih.gov
X-ray Absorption Spectroscopy (XAS): Synchrotron-based techniques such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the oxidation state and coordination environment of the metal center throughout the catalytic process. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: For catalytic systems involving paramagnetic species (e.g., certain Co(II) or Cu(II) complexes), in-situ EPR can be used to identify and quantify these species, providing mechanistic insights. nih.gov
These techniques will be instrumental in correlating the ligand's structure with the activity and stability of the resulting catalyst.
Table 4: In-Situ Characterization Techniques for Studying this compound Complexes
| Technique | Information Obtained | Relevance to Catalysis |
|---|---|---|
| In-Situ FT-IR Spectroscopy | Observation of ligand binding (e.g., CO), identification of carbonyl intermediates | Mechanistic studies of carbonylation/hydroformylation reactions nih.gov |
| In-Situ NMR Spectroscopy (³¹P, ¹H) | Ligand coordination, complex stability, observation of intermediates | Understanding ligand dissociation and catalyst decomposition pathways |
| In-Situ XAS (XANES/EXAFS) | Metal oxidation state, coordination number, bond distances | Elucidating the structure of the active catalytic species acs.org |
Synergistic Experimental and Computational Research
The synergy between experimental synthesis and theoretical computation is a powerful tool for accelerating the development of new ligands and catalysts. mdpi.comresearchgate.net Density Functional Theory (DFT) has become an indispensable method for predicting the properties and reactivity of molecules like this compound. scirp.org
Predicting Ligand Properties: DFT calculations can be used to accurately predict the geometric structure, steric parameters (e.g., cone angle, percent buried volume), and electronic properties (e.g., HOMO/LUMO energies, electrostatic potential) of novel derivatives before they are synthesized. nih.govmdpi.com This allows for the pre-screening of candidate ligands for specific catalytic applications.
Elucidating Reaction Mechanisms: Computational modeling can map out the entire catalytic cycle, calculating the energies of transition states and intermediates. researchgate.net This provides deep mechanistic insights that can be difficult to obtain experimentally and helps explain observed trends in reactivity and selectivity.
Rational Design: By combining experimental screening with computational analysis, researchers can build robust models that correlate ligand structure with catalytic performance. nih.gov This knowledge-based approach enables the rational, computer-assisted design of next-generation ligands and catalysts with enhanced capabilities. gessnergroup.com
Future research on this compound and its derivatives will undoubtedly benefit from this integrated approach, where computational predictions guide experimental efforts, and experimental results validate and refine theoretical models.
Table 5: Synergy Between Experimental and Computational Methods
| Research Goal | Experimental Method | Computational Method (DFT) | Synergistic Outcome |
|---|---|---|---|
| Determine Ligand Properties | X-ray Crystallography, Cyclic Voltammetry | Geometry Optimization, Calculation of Steric/Electronic Parameters | Correlated structure-property relationships nih.gov |
| Elucidate Catalytic Mechanism | In-Situ Spectroscopy, Kinetic Studies | Transition State Searching, Reaction Pathway Modeling | A complete, validated catalytic cycle |
| Develop New Catalysts | High-Throughput Screening of Ligand Library | Virtual Screening of Ligand Properties | Accelerated discovery of optimal catalysts |
Q & A
Basic Question: How can researchers correctly identify (Diphenylphosphanyl)propanedinitrile and verify its IUPAC nomenclature?
Methodological Answer:
- Structural Validation : Use spectroscopic techniques (e.g., H NMR, C NMR) to confirm the presence of the diphenylphosphanyl group (δ ~7.5 ppm for aromatic protons) and the propanedinitrile backbone (distinct nitrile stretching vibrations at ~2200–2250 cm in IR) .
- Nomenclature Cross-Referencing : The compound is synonymously referred to as Tyrphostin AG-17 or 2-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]propanedinitrile in literature. Always cross-check CAS Registry Number (10537-47-0) and EC number (634-647-0) for unambiguous identification .
Basic Question: What are the standard synthetic routes for this compound, and how can purity be optimized?
Methodological Answer:
- Synthetic Pathways :
- Knoevenagel Condensation : React malononitrile with substituted benzaldehydes under basic conditions (e.g., piperidine catalyst). For example, 3,5-di-tert-butyl-4-hydroxybenzaldehyde yields Tyrphostin AG-17 with >90% efficiency .
- Reductive Methods : Use 2-phenylbenzimidazoline for selective reduction of unsaturated dinitriles, minimizing side reactions (e.g., over-reduction of nitriles to amines) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >98% purity. Monitor via HPLC with UV detection at 254 nm .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste (EPA/DOT guidelines) .
Advanced Question: How can density functional theory (DFT) be applied to study the electronic properties of this compound?
Methodological Answer:
- Computational Workflow :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to balance accuracy and computational cost. Exact exchange terms improve thermochemical predictions (e.g., ionization potentials, electron affinities) .
- Property Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For Tyrphostin AG-17, the electron-withdrawing nitrile groups lower the LUMO, enhancing electrophilic character .
- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine force field parameters .
Advanced Question: How should researchers address contradictions in experimental data (e.g., conflicting spectroscopic results or reactivity outcomes)?
Methodological Answer:
- Root-Cause Analysis :
- Replication : Repeat experiments under identical conditions to rule out procedural errors.
- Variable Isolation : Test individual variables (e.g., solvent polarity, temperature) to identify confounding factors. For example, solvent-dependent tautomerism may explain divergent NMR spectra .
- Cross-Technique Validation : Combine NMR, X-ray crystallography, and mass spectrometry for structural confirmation. Discrepancies in C NMR shifts may arise from dynamic molecular conformations .
Advanced Question: What experimental strategies can elucidate the role of substituents (e.g., tert-butyl groups) on the compound’s biological or catalytic activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Synthetic Modulation : Prepare analogs with varying substituents (e.g., replacing tert-butyl with methyl or trifluoromethyl groups) to assess steric/electronic effects .
- Kinetic Profiling : Measure inhibition constants () or catalytic turnover rates to quantify substituent impact. For Tyrphostin AG-17, tert-butyl groups enhance solubility and stabilize π-π interactions in enzyme binding pockets .
- Computational Docking : Use AutoDock or Schrödinger Suite to model ligand-protein interactions. Compare binding energies of analogs to validate SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
